2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide
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Overview
Description
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce nitro groups at specific positions. This is followed by amination and acylation reactions to form the final benzamide structure. Common reagents used in these reactions include nitric acid, sulfuric acid, methylamine, and acyl chlorides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of reagents and the control of reaction parameters. The use of catalysts and automated monitoring systems further enhances the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups and the benzamide core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-benzamide: Lacks the additional nitro groups, resulting in different chemical and biological properties.
N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13N5O7 |
---|---|
Molecular Weight |
375.29 g/mol |
IUPAC Name |
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N5O7/c1-8-5-9(18(22)23)3-4-12(8)17-15(21)11-6-10(19(24)25)7-13(20(26)27)14(11)16-2/h3-7,16H,1-2H3,(H,17,21) |
InChI Key |
RRJKATUCNOCGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC |
Origin of Product |
United States |
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